Cas no 1261929-01-4 (4-(4-Cyanophenyl)-2-fluorobenzoic acid)
4-(4-Cyanophenyl)-2-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid
- 4-(4-cyanophenyl)-2-fluorobenzoic acid
- ACMC-209b5i
- AK-95161
- ANW-18724
- CTK8A9744
- KB-241852
- MolPort-015-152-325
- 4-(4-Cyanophenyl)-2-fluorobenzoic acid
-
- MDL: MFCD18319152
- Inchi: 1S/C14H8FNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
- InChI Key: INJWSOQZWSRXQV-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)O)C=CC(=C1)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 241.05400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 61.09000
- LogP: 3.06258
4-(4-Cyanophenyl)-2-fluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113125-5g |
4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
1261929-01-4 | 95% | 5g |
775.20 USD | 2021-06-17 | |
| TRC | C990210-100mg |
4-(4-Cyanophenyl)-2-fluorobenzoic acid |
1261929-01-4 | 100mg |
$133.00 | 2023-05-18 | ||
| TRC | C990210-250mg |
4-(4-Cyanophenyl)-2-fluorobenzoic acid |
1261929-01-4 | 250mg |
$259.00 | 2023-05-18 | ||
| TRC | C990210-500mg |
4-(4-Cyanophenyl)-2-fluorobenzoic acid |
1261929-01-4 | 500mg |
$391.00 | 2023-05-18 | ||
| TRC | C990210-1g |
4-(4-Cyanophenyl)-2-fluorobenzoic acid |
1261929-01-4 | 1g |
$552.00 | 2023-05-18 | ||
| Fluorochem | 217306-1g |
4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
1261929-01-4 | 95% | 1g |
£250.00 | 2022-03-01 | |
| Fluorochem | 217306-5g |
4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
1261929-01-4 | 95% | 5g |
£1000.00 | 2022-03-01 | |
| 1PlusChem | 1P000SN9-1g |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-cyano-3-fluoro- |
1261929-01-4 | 98% | 1g |
$299.00 | 2025-02-18 | |
| 1PlusChem | 1P000SN9-5g |
[1,1'-Biphenyl]-4-carboxylic acid, 4'-cyano-3-fluoro- |
1261929-01-4 | 98% | 5g |
$1156.00 | 2025-02-18 | |
| Ambeed | A302337-1g |
4'-Cyano-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid |
1261929-01-4 | 98% | 1g |
$186.0 | 2024-04-25 |
4-(4-Cyanophenyl)-2-fluorobenzoic acid Suppliers
4-(4-Cyanophenyl)-2-fluorobenzoic acid Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-(4-Cyanophenyl)-2-fluorobenzoic acid
Introduction to 4-(4-Cyanophenyl)-2-fluorobenzoic Acid (CAS No. 1261929-01-4)
4-(4-Cyanophenyl)-2-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261929-01-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzoic acid family, characterized by its aromatic ring structure and functional groups that contribute to its unique chemical properties and biological activities. The presence of both a cyano group and a fluorine substituent in its molecular framework imparts distinct reactivity and interaction potential with biological targets, making it a valuable scaffold for drug discovery and development.
The molecular structure of 4-(4-Cyanophenyl)-2-fluorobenzoic acid consists of a benzoic acid core substituted with a 4-cyanophenyl group at the 4-position and a fluorine atom at the 2-position. This arrangement creates a molecule with multiple sites for functionalization and interaction, which is highly advantageous in the design of novel therapeutic agents. The cyano group (-CN) is known for its ability to participate in hydrogen bonding and coordinate with metal ions, while the fluorine atom (-F) can enhance metabolic stability and binding affinity due to its electron-withdrawing effects.
In recent years, there has been growing interest in the development of fluorinated benzoic acid derivatives as potential pharmaceutical intermediates. The introduction of fluorine into aromatic rings is a common strategy in medicinal chemistry to modulate pharmacokinetic properties, such as bioavailability, metabolic clearance, and binding affinity. 4-(4-Cyanophenyl)-2-fluorobenzoic acid exemplifies this trend, offering a versatile platform for further chemical modifications to explore new therapeutic applications.
One of the most compelling aspects of 4-(4-Cyanophenyl)-2-fluorobenzoic acid is its potential as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structural features to develop molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that benzoic acid derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both cyano and fluorine groups may enhance these inhibitory effects by improving enzyme-substrate interactions.
Moreover, the cyano group in 4-(4-Cyanophenyl)-2-fluorobenzoic acid can serve as a handle for further functionalization through reactions such as hydrolysis or reduction, allowing chemists to tailor the molecule's properties for specific applications. This flexibility makes it an attractive building block for drug discovery programs aimed at identifying novel therapeutics with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have also highlighted the importance of 4-(4-Cyanophenyl)-2-fluorobenzoic acid as a scaffold for virtual screening and drug design. Molecular modeling studies have shown that this compound can interact with various biological targets, including receptors and enzymes relevant to human health. By integrating machine learning algorithms with experimental data, researchers can predict potential drug candidates derived from 4-(4-Cyanophenyl)-2-fluorobenzoic acid, accelerating the drug discovery process.
The pharmaceutical industry has taken note of these developments, with several companies investing in programs to explore derivatives of 4-(4-Cyanophenyl)-2-fluorobenzoic acid for treating diverse diseases. Early-stage clinical trials have begun evaluating the safety and efficacy of compounds derived from this scaffold, demonstrating promising results in preclinical models. These findings underscore the compound's potential as a lead molecule for future therapies.
From an academic perspective, 4-(4-Cyanophenyl)-2-fluorobenzoic acid has become a focal point in research laboratories studying organic synthesis and medicinal chemistry. Its unique structural features provide an excellent opportunity for students and researchers to explore new synthetic methodologies and biological evaluations. Workshops and conferences often feature presentations on novel derivatives of this compound, highlighting its significance in advancing chemical biology research.
The synthesis of 4-(4-Cyanophenyl)-2-fluorobenzoic acid itself presents interesting challenges due to the need for precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are frequently employed to construct the desired molecular framework efficiently. These methods not only enhance production scalability but also open doors for further derivatization.
In conclusion, 4-(4-Cyanophenyl)-2-fluorobenzoic acid (CAS No. 1261929-01-4) represents a compelling example of how structural modifications can yield compounds with significant pharmaceutical potential. Its combination of functional groups makes it a versatile intermediate for drug discovery, while recent research highlights its role in developing innovative therapeutics. As the field continues to evolve, it is likely that 4-(4-Cyanophenyl)-2-fluorobenzoic acid will remain at the forefront of medicinal chemistry research, driving progress toward new treatments for human diseases.
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